(9H-Fluoren-9-YL)methanamine hydrochloride
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Overview
Description
(9H-Fluoren-9-YL)methanamine hydrochloride is a chemical compound with the molecular formula C14H14ClN and a molecular weight of 231.72 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-YL)methanamine hydrochloride typically involves the reaction of fluorene with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions often include:
Temperature: Ambient temperature
Solvent: Methanol
Catalyst: Triethylamine
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactants: Fluorene, formaldehyde, ammonia, hydrochloric acid
Conditions: Controlled temperature and pressure, use of industrial-grade solvents and catalysts
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding fluorenone derivatives
Reduction: Can be reduced to form fluorenylmethanol
Substitution: Can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4)
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
Oxidation: Fluorenone derivatives
Reduction: Fluorenylmethanol
Substitution: Various substituted fluorenylmethanamine derivatives
Scientific Research Applications
(9H-Fluoren-9-YL)methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions
Biology: Employed in the study of biological processes and as a fluorescent probe in biochemical assays
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Fluorenylmethanol
- Fluorenone
- Fluorenylmethyl chloroformate
Uniqueness
(9H-Fluoren-9-YL)methanamine hydrochloride is unique due to its combination of an amine group and a fluorene backbone, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
34221-61-9 |
---|---|
Molecular Formula |
C14H14ClN |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
N-methyl-9H-fluoren-9-amine;hydrochloride |
InChI |
InChI=1S/C14H13N.ClH/c1-15-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14;/h2-9,14-15H,1H3;1H |
InChI Key |
PCNSHWDSACOTSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CN.Cl |
Canonical SMILES |
CNC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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